molecular formula C23H24N2O4S2 B2553683 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954600-21-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2553683
M. Wt: 456.58
InChI Key: VFNQULABHKHIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the isoquinoline and thiophene rings .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The isoquinoline and thiophene rings contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely have a high boiling point due to its large size and the presence of multiple aromatic rings .

Scientific Research Applications

Synthesis and Biological Screening

Recent research has centered on the synthesis of sulfonamide derivatives, including those with a 1,4-benzodioxane moiety, to explore their biological activities. For example, ethylated sulfonamides incorporating the 1,4-benzodioxane structure have been synthesized and tested against various enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as against bacterial strains. These compounds exhibited significant inhibition of lipoxygenase, moderate inhibition of AChE, BChE, and α-glucosidase, and demonstrated antibacterial properties against selected strains (Irshad et al., 2016).

Pharmacological Evaluation

Further pharmacological evaluations have revealed moderate activity against butyrylcholinesterase and acetylcholinesterase and a good activity against the lipoxygenase enzyme. These findings underline the potential therapeutic uses of these compounds in treating conditions associated with these enzymes (Irshad, 2018).

Enzyme Inhibitory Potential

Another study focused on new sulfonamides with benzodioxane and acetamide moieties, investigating their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. These compounds showed substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase. In silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting a strong correlation between the chemical structure of these compounds and their biological activity (Abbasi et al., 2019).

Antimicrobial and Hemolytic Activities

The antimicrobial and hemolytic activities of sulfonamide derivatives have also been studied, revealing that certain compounds demonstrate proficient antimicrobial activities, while others exhibit significant activity against a selection of bacterial and fungal species. This research highlights the potential of these compounds in developing new antimicrobial agents (Irshad et al., 2019).

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given the biological activity associated with isoquinoline and thiophene derivatives .

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-31(27,20-5-6-22-23(13-20)29-11-10-28-22)24-14-21(19-8-12-30-16-19)25-9-7-17-3-1-2-4-18(17)15-25/h1-6,8,12-13,16,21,24H,7,9-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNQULABHKHIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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